
Enasidenib
描述
Enasidenib is a small molecule inhibitor of the enzyme isocitrate dehydrogenase 2 (IDH2). It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) in adults with specific mutations in the IDH2 gene . This compound was first developed by Agios Pharmaceuticals and later licensed to Celgene. It received approval from the United States Food and Drug Administration on August 1, 2017 .
准备方法
Synthetic Routes and Reaction Conditions: Enasidenib is synthesized through a multi-step chemical process. The key steps involve the formation of a triazine ring and the introduction of trifluoromethyl groups. The synthetic route typically includes:
- Formation of the triazine core by reacting appropriate amines with cyanuric chloride.
- Introduction of the pyridine rings with trifluoromethyl groups through nucleophilic substitution reactions.
- Final coupling of the triazine core with the pyridine derivatives under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Enasidenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学研究应用
Treatment of Relapsed/Refractory AML
Enasidenib is specifically indicated for adult patients with relapsed or refractory AML harboring IDH2 mutations. The FDA approved this compound on August 1, 2017, based on clinical trials demonstrating an overall response rate (ORR) of approximately 40.3% among treated patients .
Key Clinical Findings:
- Overall Survival (OS): The median OS reported was around 9.3 months .
- Response Rates: In a comparative study against conventional care, this compound showed significant improvements in ORR (40.5% vs. 9.9%) and hematologic improvement rates .
Combination Therapies
Research is ongoing to explore the efficacy of this compound in combination with other treatments. Trials are assessing its use alongside standard chemotherapy regimens to enhance therapeutic outcomes for AML patients . This approach aims to leverage the differentiation effects of this compound while addressing the aggressive nature of AML.
Case Studies and Research Insights
Several studies have documented the effectiveness and safety profile of this compound:
- Study on Older Patients: A study focusing on older patients with late-stage AML demonstrated that this compound provided meaningful benefits in event-free survival (EFS) and time to treatment failure (TTF) .
- Differentiation Syndrome: Monitoring for differentiation syndrome is critical when using this compound, as it can lead to severe complications if not managed appropriately .
Safety Profile
The safety profile of this compound aligns with its mechanism of action, with common adverse effects including:
- Gastrointestinal disturbances (e.g., diarrhea)
- Hepatotoxicity
- Differentiation syndrome
Close monitoring is recommended during treatment to manage these potential side effects effectively .
作用机制
Enasidenib acts as an allosteric inhibitor of the mutant isocitrate dehydrogenase 2 enzyme. By binding to the enzyme, it prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate. This accumulation disrupts cellular differentiation and promotes the growth of cancer cells. This compound restores normal cellular differentiation and inhibits the proliferation of cancer cells by reducing the levels of 2-hydroxyglutarate .
相似化合物的比较
Ivosidenib: Another inhibitor of isocitrate dehydrogenase, but it targets the isocitrate dehydrogenase 1 enzyme.
AG-120: A compound similar to enasidenib, also targeting isocitrate dehydrogenase 1.
AG-881: A dual inhibitor of both isocitrate dehydrogenase 1 and isocitrate dehydrogenase 2.
Uniqueness of this compound: this compound is unique in its selective inhibition of the isocitrate dehydrogenase 2 enzyme, making it particularly effective in treating acute myeloid leukemia with IDH2 mutations. Its ability to restore normal cellular differentiation and reduce the levels of the oncometabolite 2-hydroxyglutarate sets it apart from other similar compounds .
生物活性
Enasidenib, marketed under the brand name Idhifa, is an FDA-approved inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), primarily indicated for the treatment of acute myeloid leukemia (AML) in patients with IDH2 mutations. This compound has garnered attention due to its unique mechanism of action, which not only targets cancer cells but also influences normal hematopoiesis. This article delves into the biological activity of this compound, highlighting its effects on erythroid differentiation, case studies, and relevant research findings.
This compound selectively inhibits the mutant form of IDH2, which leads to a reduction in the levels of the oncometabolite D-2-hydroxyglutarate (D-2HG). Elevated levels of D-2HG are associated with tumorigenesis and impaired hematopoiesis. By inhibiting IDH2 mutations, this compound promotes a more normal differentiation pathway in hematopoietic cells, particularly influencing erythroid lineage development.
Erythroid Differentiation
Recent studies have shown that this compound significantly enhances erythroid differentiation in various cell models. Notably, it has been demonstrated that this compound increases the proportion and total number of CD71+GPA+ erythroid cells in a dose-dependent manner. This effect was observed across multiple conditions, including in CD34+ cells from normal human bone marrow and IDH2-WT erythroleukemic cell lines.
Key Findings:
- Erythroid Cell Proliferation : this compound treatment resulted in a 2.5-fold increase in differentiated erythroid cells without compromising cell viability .
- Hemoglobin Production : The compound also led to increased hemoglobin production and morphological changes indicative of erythroid maturation, such as reduced cell size and nuclear condensation .
- Differentiation Timeline : Increased differentiation was noted after 72 hours of treatment, emphasizing the necessity for sustained exposure to achieve significant effects .
Case Studies
Several clinical trials have investigated the efficacy and safety profile of this compound in patients with IDH2-mutated AML. A Phase II study reported promising results regarding its capacity to induce remission in patients who had previously undergone multiple lines of therapy.
Clinical Trial Insights:
- Patient Responses : In a cohort study, partial responses were observed in several patients treated with this compound, highlighting its potential as an effective therapeutic option for relapsed or refractory AML .
- Safety Profile : The most common treatment-related adverse events included Grade 3 diarrhea and anemia. Importantly, no new safety signals emerged beyond those typically associated with AML treatment .
Comparative Biological Activity
A comparative analysis of this compound's biological activity against other IDH inhibitors reveals distinct advantages. For instance, while both this compound and ivosidenib target IDH mutations, this compound's unique ability to promote erythroid differentiation sets it apart as a dual-action agent—addressing both malignancy and potential cytopenias associated with AML.
Compound | Target Mutation | Primary Indication | Unique Mechanism |
---|---|---|---|
This compound | IDH2 | Acute Myeloid Leukemia | Promotes erythroid differentiation |
Ivosidenib | IDH1 | Acute Myeloid Leukemia | Primarily cytotoxic effects |
属性
IUPAC Name |
2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUUSLLRIQKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027942 | |
Record name | Enasidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage. | |
Record name | Enasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1446502-11-9 | |
Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enasidenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enasidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。